4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide -

4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-3822054
CAS Number:
Molecular Formula: C21H15ClF3NO3
Molecular Weight: 421.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) antagonist. It demonstrates good pharmacokinetic properties and irreversibly binds to Cys249 within the PPARδ binding pocket. [] GSK3787 effectively antagonizes PPARδ transcriptional activity and inhibits basal CPT1a gene transcription. []

5-Chloro-N-[2-(4-hydroxysulfamoylphenyl)ethyl]-2-methoxybenzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analog exhibiting NLRP3 inflammasome inhibitory activity. It dose-dependently inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM. [] This inhibitory effect on NLRP3 inflammasome activity translates to in vivo efficacy, as demonstrated by its ability to delay disease progression and reduce severity in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. [] JC-171 appears to exert its effects by interfering with NLRP3/ASC interaction. []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 acts as a dual agonist of peroxisome proliferator-activated receptors α and γ, showing potential for treating type 2 diabetes. [] Its metabolism primarily involves cleavage of the thiazolidinedione (TZD) ring, followed by S-methylation and oxidation. [] MK-0767 exhibits minimal excretion in its parent form and displays favorable pharmacokinetic properties with the intact compound being the major circulating entity. [] In vitro studies reveal that CYP3A4 plays a significant role in its metabolism by catalyzing TZD ring opening. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound displays dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) with Kd values of 7.9 and 8.0 nM, respectively. [] It effectively inhibits the kinases with IC50 values of 9.4 nM (DDR1) and 20.4 nM (DDR2) and shows high selectivity against a panel of 403 wild-type kinases. [] The compound's ability to inhibit LPS-induced IL-6 release in vitro and its efficacy in an LPS-induced acute lung injury mouse model highlight its anti-inflammatory potential. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 demonstrates potent anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant S. aureus (MRSA). [] Its efficacy in eradicating S. aureus biofilms is superior to conventional antibiotics, with an IC50 against biofilms ranging from 0.15 to 0.58 mg/L after 24 hours of treatment. [] While exhibiting cytotoxicity against human keratinocytes and endothelial cells, structural modifications aimed at reducing cytotoxicity also diminished its anti-staphylococcal activity. []

Properties

Product Name

4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

IUPAC Name

4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C21H15ClF3NO3

Molecular Weight

421.8 g/mol

InChI

InChI=1S/C21H15ClF3NO3/c1-28-16-7-9-17(10-8-16)29-19-11-4-14(21(23,24)25)12-18(19)26-20(27)13-2-5-15(22)6-3-13/h2-12H,1H3,(H,26,27)

InChI Key

YUTAUPGHICXHAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.